molecular formula C20H20O6 B13661242 (+/-)-Leachianone G

(+/-)-Leachianone G

Cat. No.: B13661242
M. Wt: 356.4 g/mol
InChI Key: VBOYLFNGTSLAAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Flavonoid Research

(+/-)-Leachianone G is classified as a prenylated flavonoid. nih.gov Flavonoids are a diverse group of plant compounds known for their wide range of biological activities. ontosight.ai Specifically, this compound belongs to the flavanone (B1672756) subclass. vulcanchem.com Its chemical structure is characterized by a tetrahydroxyflavanone backbone with hydroxyl groups at positions 2', 4', 5, and 7, and a prenyl group attached at the 8-position. vulcanchem.comnih.gov The presence of both a flavanone skeleton and a prenyl moiety gives it a unique structural profile within the broader flavonoid family. vulcanchem.com The compound exists as a racemic mixture, denoted by "(+/-)", indicating the presence of both of its non-superimposable mirror-image forms, or enantiomers. ontosight.ai While natural sources often produce the (2S)-enantiomer, the racemic form is frequently used in research. vulcanchem.com

Significance as a Natural Product and Research Target

Leachianone G is a natural product that has been isolated from various plant species, including Sophora leachiana, Sophora flavescens, Morus alba L., and Desmodium oxyphyllum. nih.govacs.orgchemsrc.comscielo.br The intricate molecular architecture of Leachianone G, featuring multiple stereocenters and functional groups, presents a considerable challenge for chemical synthesis. The first total synthesis of this compound was achieved through a multi-step process involving the condensation of a protected acetophenone with a benzaldehyde derivative, followed by cyclization and deprotection steps. acs.orgacs.org

The compound's potential biological activities have also fueled research interest. Studies have explored its antioxidant and antiviral properties. nih.govontosight.aichemsrc.commedchemexpress.commedchemexpress.com For instance, Leachianone G has demonstrated the ability to scavenge various reactive oxygen species in laboratory assays and has shown inhibitory activity against the herpes simplex type 1 virus (HSV-1). nih.govchemsrc.commedchemexpress.comnih.gov This combination of a complex structure and interesting biological profile makes this compound a significant target for both synthetic chemists and pharmacognosists.

Data Tables

Table 1: Physicochemical Properties of Leachianone G

Property Value Source
Molecular Formula C₂₀H₂₀O₆ vulcanchem.comnih.govmedchemexpress.com
Molecular Weight 356.37 g/mol vulcanchem.commedchemexpress.com
IUPAC Name (2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one vulcanchem.comnih.gov

Table 2: Reported Biological Activities of Leachianone G

Activity Description Source
Antiviral Potent activity against herpes simplex type 1 virus (HSV-1) with a reported IC50 of 1.6 μg/mL. nih.govchemsrc.commedchemexpress.commedchemexpress.com
Antioxidant Demonstrates scavenging activity against ABTS radicals and peroxynitrite, and suppresses total reactive oxygen species. vulcanchem.comnih.gov
Cytotoxic Showed weak cytotoxicity against some human tumor cell lines. scielo.brscielo.br

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O6/c1-10(2)3-5-13-15(23)8-16(24)19-17(25)9-18(26-20(13)19)12-6-4-11(21)7-14(12)22/h3-4,6-8,18,21-24H,5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBOYLFNGTSLAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Isolation Methodologies

Plant Sources of Leachianone G

Scientific literature has identified (+/-)-Leachianone G in several plant species, primarily within the Fabaceae (legume) and Moraceae (mulberry) families. The documented botanical sources for this compound include:

Lespedeza cyrtobotrya : A species of flowering plant in the legume family, the roots of which have been a source for the isolation of numerous flavonoids, including Leachianone G.

Morus alba : Commonly known as white mulberry, this plant is recognized for its rich and diverse flavonoid content.

Sophora flavescens : A medicinal herb whose roots are known to contain a variety of prenylated flavonoids. Research has also shown that cell suspension cultures of Sophora flavescens can produce Leachianone G, particularly when co-incubated with cork tissue, which appears to stimulate its biosynthesis and accumulation.

Table 1: Plant Sources of this compound

Plant Species Family Plant Part(s)
Lespedeza cyrtobotrya Fabaceae Roots
Morus alba Moraceae Not specified in detail
Sophora flavescens Fabaceae Roots, Cell Cultures

Bioactivity-Guided Fractionation Techniques for Isolation

The isolation of this compound from its natural sources is often accomplished through a strategy known as bioactivity-guided fractionation. This approach involves a systematic process of separating the initial plant extract into various fractions and testing each fraction for a specific biological activity. The active fractions are then subjected to further separation until the pure, active compound is isolated.

The general workflow for the bioactivity-guided fractionation of flavonoids like Leachianone G typically involves the following steps:

Extraction : The dried and powdered plant material, such as the roots of Lespedeza cyrtobotrya or Sophora flavescens, is first extracted with a solvent, commonly methanol (B129727) or ethanol (B145695), to obtain a crude extract containing a wide array of phytochemicals.

Solvent Partitioning : The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity. This process separates the compounds based on their solubility, yielding fractions such as an n-hexane fraction (containing non-polar compounds), an ethyl acetate (B1210297) fraction (containing compounds of intermediate polarity, often rich in flavonoids), and an aqueous fraction (containing highly polar compounds).

Bioassay Screening : Each fraction is then tested for a specific biological activity. For flavonoids from Lespedeza species, a relevant bioassay could be the inhibition of melanin synthesis nih.gov. For those from Sophora species, assays for vasorelaxant or tyrosinase inhibitory activity have been used to guide the isolation of other flavonoids nih.govknu.ac.kr. The fraction exhibiting the highest activity is selected for further purification.

Chromatographic Purification : The most active fraction is subjected to various chromatographic techniques to isolate the individual compounds. This is a multi-step process that may include:

Column Chromatography : Often using silica (B1680970) gel as the stationary phase and a gradient of solvents (e.g., n-hexane-ethyl acetate) as the mobile phase.

High-Performance Liquid Chromatography (HPLC) : A high-resolution technique used in the final stages of purification to obtain the pure compound.

This systematic approach ensures that the chemical isolation is efficiently directed toward the compounds responsible for the observed biological effect.

Spectroscopic Approaches in Isolation Studies

Once a pure compound is isolated, its chemical structure must be unequivocally determined. This is achieved through a combination of modern spectroscopic techniques that provide detailed information about the molecule's atomic composition and connectivity. For a flavonoid like this compound, the following spectroscopic methods are crucial for its structural elucidation:

Mass Spectrometry (MS) : This technique provides information about the molecular weight and elemental composition of the compound by measuring the mass-to-charge ratio of its ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy : This is one of the most powerful tools for determining the structure of organic molecules.

¹H-NMR (Proton NMR) : Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule.

¹³C-NMR (Carbon-13 NMR) : Provides information about the carbon skeleton of the molecule.

2D-NMR Techniques : Experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

The collective data from these spectroscopic methods allows for the unambiguous identification of the isolated compound as this compound.

Biosynthetic Pathways and Enzymology of Leachianone G

Precursor Metabolism and Intermediates in Biosynthesis

The biosynthetic journey to Leachianone G begins with the flavonoid naringenin (B18129). researchgate.netnih.gov Naringenin itself is synthesized via the phenylpropanoid pathway, a major route for the production of a wide variety of plant secondary metabolites. This pathway starts with the amino acids phenylalanine or tyrosine. researchgate.net Through a series of enzymatic reactions, these precursors are converted into 4-coumaroyl-CoA, which then combines with three molecules of malonyl-CoA to form the characteristic C6-C3-C6 backbone of chalcones. nih.gov Chalcone (B49325) synthase and chalcone isomerase are pivotal enzymes in the formation of the flavanone (B1672756) core of naringenin.

Once naringenin is formed, it serves as the initial substrate for the specific pathway leading to Leachianone G. The first dedicated step is a prenylation reaction, where a dimethylallyl group is attached to the naringenin molecule. researchgate.netnih.gov This reaction is catalyzed by Naringenin 8-dimethylallyltransferase, which utilizes dimethylallyl diphosphate (B83284) (DMAPP) as the prenyl donor. researchgate.netnih.gov The product of this reaction is 8-dimethylallylnaringenin (also referred to as sophoraflavanone B), a key intermediate in the pathway. researchgate.netnih.govwikipedia.org

The subsequent and final step in the formation of Leachianone G is the hydroxylation of 8-dimethylallylnaringenin at the 2'-position of the B-ring. researchgate.netnih.govnih.gov This reaction is catalyzed by the enzyme 8-dimethylallylnaringenin 2'-hydroxylase. researchgate.netnih.govnih.gov The resulting product is Leachianone G. researchgate.netnih.govnih.gov

The biosynthetic pathway can be summarized as follows: Naringenin → 8-Dimethylallylnaringenin → Leachianone G

This sequence of prenylation followed by hydroxylation highlights the intricate enzymatic machinery that plants have evolved to create a diverse array of natural products.

Key Enzymatic Transformations in Leachianone G Biosynthesis

The conversion of naringenin to Leachianone G is orchestrated by a series of specific enzymes. These enzymes exhibit distinct activities, substrate specificities, and require specific cofactors to perform their catalytic functions.

Naringenin 8-dimethylallyltransferase (N8DT) is the enzyme that initiates the pathway from naringenin to Leachianone G. nih.gov It catalyzes the transfer of a dimethylallyl group from dimethylallyl diphosphate (DMAPP) to the 8-position of the naringenin A-ring. researchgate.netnih.gov This enzyme is a membrane-bound protein and its activity is dependent on the presence of divalent cations, specifically Mg2+. researchgate.netnih.gov The identification of the gene encoding for Naringenin 8-dimethylallyltransferase (SfN8DT-1) in Sophora flavescens has been a significant step in understanding the molecular basis of this reaction. nih.gov

EnzymeSubstrateProductCofactor
Naringenin 8-Dimethylallyltransferase (N8DT)Naringenin, Dimethylallyl diphosphate (DMAPP)8-DimethylallylnaringeninMg2+

Following the initial prenylation, 8-dimethylallylnaringenin undergoes hydroxylation at the 2' position, a reaction catalyzed by 8-dimethylallylnaringenin 2'-hydroxylase. researchgate.netnih.govnih.gov This enzyme is a cytochrome P450 monooxygenase, which is indicated by its requirement for NADPH and molecular oxygen as cofactors, and its inhibition by typical cytochrome P450 inhibitors like carbon monoxide and cytochrome c. nih.gov The enzyme is tightly bound to the membrane and exhibits a high degree of substrate specificity, hydroxylating only 8-dimethylallylnaringenin. nih.gov The optimal pH for this enzyme's activity is 8.5. nih.gov The apparent Km values for 8-dimethylallylnaringenin and NADPH have been determined to be 55 µM and 34 µM, respectively. nih.gov

EnzymeSubstrateProductCofactorsOptimal pHKm (8-DMAN)Km (NADPH)
8-Dimethylallylnaringenin 2'-Hydroxylase8-DimethylallylnaringeninLeachianone GNADPH, O28.555 µM34 µM

In the context of Sophoraflavanone G biosynthesis in Sophora flavescens, Leachianone G serves as a substrate for a subsequent prenylation reaction catalyzed by Leachianone G 2''-dimethylallyltransferase (LGDT). nih.govnih.gov This enzyme transfers a second dimethylallyl group to the 2'' position of the existing prenyl side chain of Leachianone G. nih.govnih.govqmul.ac.uk This is a novel prenyl side-chain elongation reaction. nih.govnih.gov

This membrane-bound enzyme requires Mg2+ for its activity, with an optimal concentration of 10 mM, and has an optimal pH of 8.8. nih.govnih.gov It utilizes dimethylallyl diphosphate as the sole prenyl donor. nih.govnih.govqmul.ac.uk The presence of the 2'-hydroxyl group in Leachianone G is indispensable for the enzyme's activity. nih.govnih.gov The apparent Km values for dimethylallyl diphosphate and Leachianone G are 59 µM and 2.3 µM, respectively. nih.govdntb.gov.uaoup.com While this enzyme acts on Leachianone G, it is part of the pathway to Sophoraflavanone G and not directly involved in the biosynthesis of Leachianone G itself, but rather its subsequent conversion.

EnzymeSubstrateProductCofactorOptimal pHKm (DMAPP)Km (Leachianone G)
Leachianone G 2''-Dimethylallyltransferase (LGDT)Leachianone G, Dimethylallyl diphosphate (DMAPP)Sophoraflavanone GMg2+8.859 µM2.3 µM

Subcellular Localization of Biosynthetic Enzymes

The biosynthesis of Leachianone G involves a fascinating interplay between different subcellular compartments. Studies have revealed that the enzymes involved are localized in distinct organelles, suggesting a transport of intermediates between them. nih.gov

Naringenin 8-dimethylallyltransferase, the first prenyltransferase in the pathway, is localized in the plastids. nih.govnih.govdntb.gov.ua In contrast, 8-dimethylallylnaringenin 2'-hydroxylase, the cytochrome P450 monooxygenase, is associated with the endoplasmic reticulum. nih.govnih.govdntb.gov.ua This spatial separation necessitates that 8-dimethylallylnaringenin, the product of the first reaction in the plastids, is transported to the endoplasmic reticulum for the subsequent hydroxylation to form Leachianone G.

EnzymeSubcellular Localization
Naringenin 8-DimethylallyltransferasePlastids
8-Dimethylallylnaringenin 2'-HydroxylaseEndoplasmic Reticulum
Leachianone G 2''-DimethylallyltransferasePlastids

Regulatory Mechanisms in Biosynthesis

The regulation of Leachianone G biosynthesis is likely a tightly controlled process, influenced by various factors at the genetic and biochemical levels. While specific regulatory mechanisms for Leachianone G itself are not extensively detailed, inferences can be drawn from the broader context of flavonoid and prenylflavonoid biosynthesis.

The expression of the genes encoding the biosynthetic enzymes is a key regulatory point. The coordinated expression of genes for chalcone synthase, chalcone isomerase, and the subsequent modifying enzymes like prenyltransferases and hydroxylases is necessary for the efficient production of the final product.

At the biochemical level, the availability of precursors such as naringenin and dimethylallyl diphosphate is a critical factor. The activity of the enzymes themselves can be modulated by factors such as pH and cofactor concentrations, as indicated by the characterization of 8-dimethylallylnaringenin 2'-hydroxylase and Leachianone G 2''-dimethylallyltransferase. The requirement for specific subcellular localization and the transport of intermediates between organelles also represent potential points of regulation. nih.gov The close cooperation between the plastids and the endoplasmic reticulum may be important in regulating the production of these compounds. nih.gov

Isoprenoid Biosynthesis Pathways

The formation of the prenyl group in (+/-)-Leachianone G is a critical step that links its biosynthesis to the broader network of isoprenoid metabolism within the plant cell. Isoprenoids, also known as terpenoids, are a vast and diverse class of organic molecules derived from the five-carbon precursor isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). In the context of Leachianone G biosynthesis in Sophora flavescens, the key isoprenoid precursor is DMAPP, which provides the dimethylallyl group attached to the flavonoid core.

The biosynthesis of this crucial precursor occurs via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway. This pathway takes place in the plastids of plant cells and is responsible for the synthesis of IPP and DMAPP. These precursors are then utilized in the subsequent steps of Leachianone G formation.

The direct biosynthetic precursor to Leachianone G is 8-dimethylallylnaringenin. The formation of Leachianone G is a two-step process starting from the flavonoid naringenin and involving enzymes that are localized in different subcellular compartments, highlighting a cooperative interplay between the plastids and the endoplasmic reticulum.

The initial step is the prenylation of naringenin at the 8-position. This reaction is catalyzed by the enzyme naringenin 8-dimethylallyltransferase (N8DT). nih.govresearchgate.net This enzyme transfers a dimethylallyl group from DMAPP to the naringenin molecule, forming 8-dimethylallylnaringenin. nih.govresearchgate.net N8DT is localized in the plastids, where the DMAPP precursor is readily available from the MEP pathway. nih.govnih.gov

The subsequent and final step in the formation of Leachianone G is the hydroxylation of 8-dimethylallylnaringenin at the 2'-position. This reaction is catalyzed by 8-dimethylallylnaringenin 2'-hydroxylase (2'OH). nih.govresearchgate.net This enzyme is associated with the endoplasmic reticulum, indicating that the intermediate, 8-dimethylallylnaringenin, must be transported from the plastids to the endoplasmic reticulum for this modification to occur. nih.govnih.gov

Following its synthesis, Leachianone G serves as a substrate for a further prenylation reaction, leading to the formation of sophoraflavanone G. This subsequent step is catalyzed by Leachianone G 2''-dimethylallyltransferase (LGDT), which is also localized in the plastids. nih.govnih.gov

The enzymatic steps leading to the formation of Leachianone G are summarized in the table below.

StepPrecursorEnzymeProductSubcellular Location
1Naringenin + DMAPPNaringenin 8-dimethylallyltransferase (N8DT)8-dimethylallylnaringeninPlastids
28-dimethylallylnaringenin8-dimethylallylnaringenin 2'-hydroxylase (2'OH)This compoundEndoplasmic Reticulum

Detailed research findings on the key enzymes involved in the isoprenoid-related steps of Leachianone G biosynthesis are presented in the following table.

EnzymeEC NumberSubstratesOptimal pHCofactor RequirementApparent Km Values
Naringenin 8-dimethylallyltransferase (N8DT)2.5.1.70Naringenin, Dimethylallyl diphosphate (DMAPP)7.5Mg2+ or Mn2+N/A
8-dimethylallylnaringenin 2'-hydroxylase (2'OH)1.14.13.1038-dimethylallylnaringenin, NADPH, O27.5NADPHN/A

Chemical Synthesis and Derivatization Strategies of +/ Leachianone G

Total Synthesis Approaches

The first total synthesis of (+/-)-Leachianone G was achieved through a multi-step process. acs.orgacs.org The synthesis commenced with 2,4,6-trihydroxyacetophenone, which underwent prenylation with prenylbromide. acs.org The subsequent selective methoxymethylation of the resulting compound yielded 2-hydroxy-3-prenyl-4,6-dimethoxymethoxyacetophenone. acs.org

This intermediate was then condensed with a hydroxy-protected benzaldehyde, specifically 2,4-bis(methoxymethoxy)benzaldehyde, in an aqueous alcoholic alkali solution to form a chalcone (B49325). acs.org The chalcone was then subjected to cyclization by refluxing in a solution of sodium acetate (B1210297) in ethanol (B145695) to produce the corresponding flavanone (B1672756). acs.org The final step involved demethoxymethylation using 10% hydrochloric acid in methanol (B129727) to yield this compound. acs.org

Table 1: Key Steps in the Total Synthesis of this compound

Step Starting Material Key Reagents/Conditions Product
1 2,4,6-trihydroxyacetophenone Prenylbromide 3-Prenyl-2,4,6-trihydroxyacetophenone
2 3-Prenyl-2,4,6-trihydroxyacetophenone Chloromethyl methyl ether, K2CO3, Me2CO 2-hydroxy-3-prenyl-4,6-dimethoxymethoxyacetophenone
3 2-hydroxy-3-prenyl-4,6-dimethoxymethoxyacetophenone and 2,4-bis(methoxymethoxy)benzaldehyde KOH, H2O-EtOH Chalcone intermediate
4 Chalcone intermediate NaOAc, EtOH, H2O, reflux Methoxymethyl-protected flavanone

This table summarizes the key transformations in the first reported total synthesis of this compound.

Synthetic Modifications and Analog Preparation for Research

The structural framework of this compound allows for various synthetic modifications to produce analogs for research, particularly for structure-activity relationship (SAR) studies. researchgate.net The prenyl group and the hydroxyl groups on the flavanone core are primary targets for derivatization. researchgate.net

For instance, modifications can be made to the prenyl side chain. nih.govoup.com Research has shown the enzymatic transfer of a dimethylallyl group to the 2″ position of the existing dimethylallyl group on Leachianone G to form sophoraflavanone G. nih.gov This highlights the potential for elongating or otherwise altering the prenyl moiety to investigate its impact on biological activity.

Furthermore, the hydroxyl groups present on both the A and B rings of the flavanone structure are amenable to derivatization. nih.gov Standard organic chemistry techniques can be employed to introduce different functional groups. For example, methoxyamine in pyridine (B92270) can be used to protect carbonyl groups, while agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used for silylation of hydroxyl groups, creating trimethylsilyl (B98337) ether derivatives. nih.gov Such derivatization is often performed to enhance volatility for analytical techniques like gas chromatography-mass spectrometry (GC-MS) or to probe the importance of the hydroxyl groups for biological interactions.

Table 2: Examples of Synthetic Modifications and Analog Preparations

Starting Compound Modification Type Reagent/Enzyme Resulting Analog/Derivative Research Purpose
This compound Prenyl side-chain elongation Leachianone G 2″-dimethylallyltransferase (LGDT), DMAPP Sophoraflavanone G Investigating biosynthetic pathways and creating analogs with modified prenyl groups. nih.govoup.com
This compound Carbonyl group protection Methoxyamine in pyridine Methoxyimino derivative Analytical derivatization for techniques like GC-MS. nih.gov

This interactive table provides examples of how this compound can be modified to generate analogs for further research.

Biological Activities of +/ Leachianone G in Research Models

Antiviral Activity Studies

(+/-)-Leachianone G, a prenylated flavonoid isolated from the root bark of Morus alba L., has demonstrated notable antiviral activity against Herpes Simplex Virus Type 1 (HSV-1). researchgate.netmedchemexpress.eu In studies utilizing Vero cells, Leachianone G exhibited potent inhibition of HSV-1. scispace.comtandfonline.com

Research findings have consistently reported a significant inhibitory effect of Leachianone G on HSV-1. dergipark.org.tr One study determined its half-maximal inhibitory concentration (IC₅₀) to be 1.6 µg/mL. researchgate.netmedchemexpress.eu Another study reported a potent anti-HSV-1 activity with an IC₅₀ of 4.49 µM. nih.gov For comparison, the known antiviral drug acyclovir (B1169) showed an IC₅₀ of 3.65 µM in the same study. nih.gov The antiviral activity of Leachianone G is considered strong, and it was found to be the most potent among several compounds isolated from Morus alba in one study. scispace.comtandfonline.com The mechanism of its antiviral action is thought to potentially involve the inhibition of viral entry into host cells or interference with viral DNA replication, though the precise targets are still under investigation. vulcanchem.com

Table 1: Antiviral Activity of this compound against HSV-1

Parameter Value Cell Line Reference
IC₅₀1.6 µg/mLVero researchgate.netmedchemexpress.eu
IC₅₀4.49 µMVero nih.gov

While research has heavily focused on HSV-1, the potent activity of this compound suggests potential for broader antiviral research. vulcanchem.com Flavonoids, as a class of natural products, are known to exhibit a wide range of biological activities, including antiviral effects against various viruses. nih.gov The investigation into the efficacy of Leachianone G against other enveloped viruses, such as those responsible for other human diseases, is a potential area for future research. vulcanchem.com

Antioxidant Research

This compound has demonstrated significant antioxidant capabilities in several in vitro assays. vulcanchem.com Research has shown its ability to neutralize 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals, which is attributed to the hydrogen-donating capacity of its phenolic hydroxyl groups. vulcanchem.com Furthermore, it has been found to be an effective inhibitor of peroxynitrite (ONOO⁻), a reactive nitrogen species that can cause oxidative damage. vulcanchem.com Studies have also indicated that this compound can suppress total intracellular reactive oxygen species (ROS) in cell-based models. vulcanchem.com

Anti-Inflammatory Research

Investigations into the biological activities of this compound have also included its potential anti-inflammatory effects. As a flavonoid, it belongs to a class of compounds known for their wide range of pharmacological activities, including anti-inflammatory properties. nih.gov

Cytotoxic Activity in Cancer Cell Line Research

The cytotoxic potential of this compound has been explored in the context of cancer research. In one study, its cytotoxicity was tested on Vero cells, where it showed an IC₅₀ value of 250 µM. nih.gov This indicates a level of toxicity to these cells at higher concentrations. Flavonoids, in general, have been a subject of interest in cancer research for their potential cytotoxic effects against various cancer cell lines.

Anti-Allergic Activity Research (e.g., beta-hexosaminidase release inhibition)

This compound has been investigated for its potential anti-allergic properties, with a particular focus on its ability to inhibit the release of β-hexosaminidase from mast cells. nih.govthieme-connect.com The release of β-hexosaminidase is a key indicator of mast cell degranulation, a critical event in the allergic response. thieme-connect.com

In a study utilizing rat basophilic leukemia (RBL-2H3) cells, a common in vitro model for studying mast cell degranulation, several prenylated flavonoids isolated from the roots of Sophora flavescens were evaluated for their anti-allergic effects. nih.govthieme-connect.com Among the compounds tested, leachianone A, along with kushenol N and sophoraflavanone G, demonstrated significant inhibitory effects on the release of β-hexosaminidase. nih.govchemfaces.com These compounds exhibited IC₅₀ values, the concentration required to inhibit 50% of the enzyme activity, ranging from 15 to 30 μM. nih.govthieme-connect.comchemfaces.com This suggests a notable potential for these molecules to modulate the allergic response at the cellular level.

The immediate hypersensitivity reaction is triggered when an allergen cross-links IgE receptors on the surface of mast cells, initiating a signaling cascade that leads to degranulation and the release of inflammatory mediators, including histamine (B1213489) and β-hexosaminidase. thieme-connect.com The inhibition of β-hexosaminidase release by these flavonoids indicates their potential to interfere with this process, thereby exerting an anti-allergic effect. thieme-connect.com

CompoundCell LineActivityIC₅₀ (μM)
Leachianone ARBL-2H3Inhibition of β-hexosaminidase release15-30
Kushenol NRBL-2H3Inhibition of β-hexosaminidase release15-30
Sophoraflavanone GRBL-2H3Inhibition of β-hexosaminidase release15-30

Enzymatic Substrate Functionality in Biosynthetic Pathways

This compound serves as a crucial intermediate substrate in the biosynthesis of more complex prenylated flavonoids, such as sophoraflavanone G, within organisms like Sophora flavescens. researchgate.netnih.gov Its formation and subsequent conversion are key steps in a multi-enzyme pathway.

The biosynthesis of sophoraflavanone G involves a series of reactions catalyzed by specific enzymes. researchgate.netnih.gov The pathway begins with the prenylation of naringenin (B18129) at the 8-position by the enzyme naringenin 8-dimethylallyltransferase (N8DT), resulting in the formation of 8-dimethylallylnaringenin. nih.govoup.com This intermediate is then hydroxylated by 8-dimethylallylnaringenin 2'-hydroxylase to produce leachianone G. researchgate.netnih.gov

Leachianone G then acts as the substrate for the enzyme leachianone G 2''-dimethylallyltransferase (LGDT). nih.govqmul.ac.ukexpasy.org This enzyme, which requires Mg²⁺ for its activity and is located in the plastids, catalyzes the transfer of a dimethylallyl group from dimethylallyl diphosphate (B83284) (DMAPP) to the 2''-position of the existing prenyl side chain of leachianone G. qmul.ac.ukcreative-enzymes.com This reaction results in the formation of sophoraflavanone G, which has a more complex lavandulyl side chain. nih.govqmul.ac.uk

The enzyme LGDT exhibits a degree of substrate flexibility. While its primary substrate is leachianone G, it can also act on related compounds, albeit at a reduced rate. nih.govexpasy.orgcreative-enzymes.com For instance, euchrenone a₇, which is the 5-deoxy derivative of leachianone G, can be prenylated by LGDT to form lehmannin, with the reaction proceeding at 54% of the rate observed with leachianone G. nih.gov Kenusanone I, the 7-methoxy derivative of leachianone G, can also serve as a substrate. nih.govexpasy.orgcreative-enzymes.com However, LGDT does not act on 8-dimethylallylflavanones that lack the 2'-hydroxyl group, such as 8-dimethylallylnaringenin and isovabachin, highlighting the importance of this functional group for enzyme recognition and activity. nih.gov

EnzymeSubstrateProductEC Number
Naringenin 8-dimethylallyltransferaseNaringenin8-Dimethylallylnaringenin2.5.1.70
8-Dimethylallylnaringenin 2'-hydroxylase8-DimethylallylnaringeninLeachianone G1.14.13.103
Leachianone G 2''-dimethylallyltransferase Leachianone G Sophoraflavanone G 2.5.1.71

Mechanistic Investigations of +/ Leachianone G Biological Actions

Molecular Targets and Pathways in Antiviral Activity

(+/)-Leachianone G has demonstrated notable antiviral properties, particularly against Herpes Simplex Virus type 1 (HSV-1). medchemexpress.comresearchgate.netmedchemexpress.com Research indicates it possesses potent antiviral activity against HSV-1, with a reported half-maximal inhibitory concentration (IC50) of 1.6 µg/mL. medchemexpress.comresearchgate.netmedchemexpress.com The cytotoxicity of (+/-)-Leachianone G was evaluated in Vero cells, showing a 50% cytotoxic concentration (CC50) of 250 µM, which is significantly higher than its effective antiviral concentration. nih.gov

While the precise molecular targets are still under investigation, the proposed mechanisms of its antiviral action include the potential inhibition of viral entry into host cells or interference with viral DNA replication. vulcanchem.com Flavonoids, the class of compounds to which this compound belongs, are known to target various stages of viral infection. nih.gov The lipophilic nature of prenylated flavonoids, like this compound, may facilitate interaction with and permeation of viral and cellular membranes, a key step in viral entry and replication. vulcanchem.commdpi.com

Table 1: Antiviral Activity of this compound

Virus Target Cell Line IC50 CC50 Source
Herpes Simplex Virus-1 (HSV-1) Vero 1.6 µg/mL (4.49 µM) 250 µM medchemexpress.comresearchgate.netnih.gov

IC50: Half-maximal inhibitory concentration; CC50: 50% cytotoxic concentration.

Cellular Responses in Cytotoxicity Studies

The cytotoxic activities of this compound and related compounds have been investigated in various cancer cell lines. ontosight.ai For instance, its structural analog, Leachianone A, has been shown to induce apoptosis in different cancer types. mdpi.com The cytotoxic effects of flavonoids are often attributed to their ability to modulate key cellular signaling pathways involved in cell death and proliferation. mdpi.com

Studies on similar lavandulyl flavanones isolated from Sophora flavescens, such as sophoraflavanone G, have demonstrated cytotoxic activity against human myeloid leukemia HL-60 cells. researchgate.net These compounds have been reported to induce apoptosis by modulating proteins involved in the apoptotic process, such as caspases and members of the Bcl-2 family. researchgate.net While direct studies on the cellular responses to this compound are limited, the activity of related compounds suggests that it may also induce cytotoxicity through the activation of apoptotic pathways. The prenyl group is considered to play a significant role in the biological activity of these flavonoids, enhancing their affinity for cellular membranes and interaction with intracellular targets. mdpi.comresearchgate.net

Mechanisms Underlying Antioxidant Effects

(+/)-Leachianone G exhibits significant antioxidant properties through various mechanisms. vulcanchem.com It has been shown to effectively scavenge 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals, a process that involves the donation of a hydrogen atom from its phenolic hydroxyl groups. vulcanchem.com Furthermore, it demonstrates the ability to inhibit peroxynitrite (ONOO⁻), a reactive nitrogen species, thereby reducing oxidative damage. vulcanchem.comresearchgate.netjst.go.jp

The compound also contributes to the suppression of total intracellular reactive oxygen species (ROS). vulcanchem.comresearchgate.netjst.go.jp The antioxidant capacity of flavonoids is often linked to their chemical structure, particularly the presence and position of hydroxyl groups on the flavonoid skeleton, which can neutralize free radicals. mdpi.com The prenyl group can also enhance antioxidant activity by increasing the compound's lipophilicity, allowing for better interaction with cellular membranes where lipid peroxidation occurs. mdpi.com

Table 2: Antioxidant Activity of this compound

Assay Effect Mechanism Source
ABTS Radical Scavenging Neutralizes ABTS radicals Hydrogen donation from phenolic hydroxyl groups vulcanchem.comresearchgate.netjst.go.jp
Peroxynitrite (ONOO⁻) Inhibition Quenches reactive nitrogen species Reduces oxidative damage vulcanchem.comresearchgate.netjst.go.jp
Total ROS Suppression Decreases intracellular ROS Cellular antioxidant activity vulcanchem.comresearchgate.netjst.go.jp

ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid); ROS: Reactive Oxygen Species.

Enzymatic Reaction Mechanisms as a Substrate

(+/)-Leachianone G plays a crucial role as a substrate in the biosynthesis of other complex flavonoids. vulcanchem.com Specifically, it is an intermediate in the formation of sophoraflavanone G. vulcanchem.comresearchgate.net The biosynthesis involves a second prenylation step where a dimethylallyl group is transferred to the 2'' position of the existing prenyl side chain of Leachianone G. nih.gov

This reaction is catalyzed by the enzyme Leachianone G 2''-dimethylallyltransferase (LGDT). researchgate.netnih.gov LGDT is a membrane-bound enzyme that requires Mg²⁺ for its activity and functions optimally at a pH of 8.8. nih.gov The enzyme utilizes dimethylallyl diphosphate (B83284) (DMAPP) as the prenyl donor. nih.gov LGDT exhibits a degree of substrate specificity but can also act on derivatives of Leachianone G. For example, it shows 54% activity with euchrenone a₇, the 5-deoxy derivative of Leachianone G. nih.gov This enzymatic transformation highlights the role of this compound as a building block in the generation of more structurally complex and potentially biologically active lavandulyl flavonoids. nih.gov

Table 3: Enzymatic Reaction Involving this compound

Enzyme Substrate Product Specific Activity (pkat mg⁻¹) Source
Leachianone G dimethylallyltransferase (LGDT) This compound Sophoraflavanone G 4.14 ± 0.01 vulcanchem.com
Leachianone G dimethylallyltransferase (LGDT) Euchrenone a₇ Lehmannin 54% relative activity nih.gov

Structure Activity Relationship Sar Studies of Leachianone G and Analogs

Impact of Structural Modifications on Biological Activity

While comprehensive SAR studies focusing exclusively on a wide range of synthetic Leachianone G analogs are not extensively documented in the reviewed literature, significant insights can be drawn from studies on related prenylated flavanones. The prenyl group, a key feature of Leachianone G, is known to enhance the lipophilicity of flavonoids, which can lead to improved affinity for cell membranes and increased interaction with molecular targets mdpi.com.

The position of the prenyl group on the flavonoid scaffold is a critical determinant of biological activity. For instance, in the case of prenylated naringenin (B18129) derivatives, which are structurally similar to Leachianone G, prenylation at the C-8 position has been shown to dramatically increase anti-influenza virus activity compared to the non-prenylated parent compound, naringenin nih.gov. This suggests that the C-8 prenyl moiety of Leachianone G is likely a key contributor to its biological profile.

Furthermore, modifications to the prenyl group itself or the flavonoid core can significantly alter bioactivity. Studies on other prenylated flavonoids have shown that cyclization of the prenyl group can decrease antioxidant activities aip.org. While specific modifications to the Leachianone G structure and their impact on its activity are a subject for further research, the existing data on related compounds underscores the importance of the prenyl substituent and its position for biological efficacy.

Role of Specific Functional Groups

Hydroxyl Groups: The number and position of hydroxyl groups are well-established determinants of flavonoid activity. In many flavonoids, the hydroxyl groups, particularly on the B ring, are crucial for antioxidant activity as they can donate a hydrogen atom to scavenge free radicals mdpi.com. For Leachianone G, the 2'-hydroxyl group on the B ring has been identified as being indispensable for the activity of Leachianone G 2″-dimethylallyltransferase, an enzyme that further metabolizes Leachianone G in Sophora flavescens nih.gov. This highlights the critical role of this specific hydroxyl group in its biological interactions.

Prenyl Group: The prenyl group at the C-8 position is a defining feature of Leachianone G and significantly influences its biological properties. Prenylation generally increases the lipophilicity of flavonoids, which can enhance their interaction with biological membranes and cellular uptake nih.gov. In the case of 8-prenylnaringenin, a close structural relative of Leachianone G, the presence of the C-8 prenyl group is essential for its bone protective activities, with it showing a stronger capability to induce the expression of osteoprotegerin compared to its non-prenylated counterpart, naringenin mdpi.com. This strongly suggests that the C-8 prenyl group of Leachianone G is a key contributor to its bioactivity.

Carbonyl Group: The carbonyl group at the C-4 position of the C ring is a common feature of flavanones and is involved in the planarity and electronic properties of the molecule, which can influence its interaction with biological targets.

The interplay of these functional groups ultimately dictates the biological profile of Leachianone G. The following table summarizes the key functional groups and their known or inferred roles in the activity of Leachianone G and related compounds.

Functional GroupPositionKnown or Inferred Role in Bioactivity
Prenyl GroupC-8Enhances lipophilicity and interaction with biological membranes; crucial for various biological activities including anti-influenza and bone protection.
Hydroxyl GroupC-2'Indispensable for the activity of Leachianone G 2″-dimethylallyltransferase.
Hydroxyl GroupsA and B ringsLikely contribute to antioxidant activity and interactions with molecular targets.
Carbonyl GroupC-4Influences the electronic properties and planarity of the molecule, affecting target binding.

Comparative Analysis with Related Flavonoids and Biosynthetic Intermediates

To better understand the structure-activity relationship of (+/-)-Leachianone G, it is informative to compare its biological activities with those of its biosynthetic precursors and other structurally related flavonoids. The biosynthesis of Leachianone G in Sophora flavescens is understood to proceed from naringenin, which is then prenylated to form 8-prenylnaringenin, a direct precursor to Leachianone G nih.gov.

Studies comparing the cytotoxic effects of naringenin and 8-prenylnaringenin have shown that the addition of the prenyl group significantly enhances cytotoxicity. For example, 8-prenylnaringenin exhibited higher cytotoxicity against glioblastoma cells and normal fibroblasts compared to naringenin researchgate.net. This increased activity of the prenylated form is a common trend observed for various biological activities, including anti-influenza and bone-protective effects nih.govmdpi.comnih.gov. The enhanced potency of 8-prenylnaringenin over naringenin underscores the importance of the C-8 prenyl group for bioactivity, a feature that is retained in Leachianone G.

While direct comparative studies including Leachianone G are limited, the data available for its precursors provide a strong indication of the structural requirements for activity. The introduction of the 2'-hydroxyl group to 8-prenylnaringenin to form Leachianone G adds another layer of complexity and potential for specific interactions, as evidenced by its essential role in the subsequent enzymatic reaction in its metabolic pathway nih.gov.

The following table presents a comparative overview of the cytotoxic activities of naringenin and its C-8 prenylated derivative, 8-prenylnaringenin, against various human cell lines.

CompoundCell LineActivity (IC50)
NaringeninU-118 MG (Glioblastoma)~211 µM
8-PrenylnaringeninU-118 MG (Glioblastoma)~138 µM
NaringeninBJ (Normal Fibroblasts)~1090 µM
8-PrenylnaringeninBJ (Normal Fibroblasts)~172 µM
8-PrenylnaringeninHL-60 (Leukemia)>50 µM
8-PrenylnaringeninMCF-7 (Breast Cancer)>50 µM

Data compiled from multiple sources researchgate.netkarger.com.

This comparative data clearly demonstrates the significant increase in cytotoxicity upon prenylation at the C-8 position. It is therefore reasonable to hypothesize that Leachianone G, possessing this key structural feature along with an additional hydroxyl group, would exhibit a distinct and potentially potent biological activity profile.

Advanced Analytical and Spectroscopic Techniques in Leachianone G Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the intricate structure of (+/-)-Leachianone G. researchgate.net Through one-dimensional (1D) and two-dimensional (2D) NMR experiments, researchers can map the connectivity of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For instance, the ¹H NMR spectrum of a related chalcone (B49325) revealed key signals establishing the presence of a prenyl group, including a triplet at δH 5.14 (1H), a doublet at δH 3.60 (2H), and two singlets at δH 1.83 (3H) and δH 1.63 (3H). scielo.br Such data, when compared with the spectra of Leachianone G, helps to confirm the presence and configuration of its prenyl side chain. scielo.brmedchemexpress.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton data by revealing the types of carbon atoms present (methyl, methylene, methine, quaternary). silae.itmdpi.com In the analysis of similar flavonoids, ¹³C NMR data has been crucial in identifying the carbon skeleton and the positions of various substituents. mdpi.comsemanticscholar.org For example, the ¹³C NMR and DEPT spectra of a related chalcone showed significant shifts in carbon signals upon changes in substitution, which is a principle also applied to confirm the structure of Leachianone G. scielo.br

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for assembling the complete molecular structure. scielo.br HMBC correlations, for example, establish long-range connections between protons and carbons, confirming the attachment points of functional groups, such as the prenyl group to the flavonoid core. scielo.br The combination of these NMR techniques allows for the unambiguous assignment of all proton and carbon signals, leading to the complete structural elucidation of Leachianone G. scielo.brscielo.br

Table 1: Illustrative ¹H and ¹³C NMR Data for a Related Flavanone (B1672756) Skeleton

PositionδH (ppm, multiplicity, J in Hz)δC (ppm)
25.62 (1H, br d, 13)84.6
3a2.91 (1H, dd, 17, 13)37.0
3b2.74 (1H, dd, 17, 2.5)-
4-198.8
5-163.0
65.84 (1H, s)96.4
7-166.0
8-109.0
9-161.3
10-103.2
1'-72.2
2'2.21 (m)29.9
3'2.03 (m)28.4
4'-101.1
5'-28.5
6'2.10 (m)31.3
1''3.14 (2H, d, 6.9)22.4
2''5.11 (1H, br t, 6.9)124.4
3''-131.6
4''1.59 (3H, s)25.9
5''1.68 (3H, s)18.1

Note: This table is a composite based on data for related flavanones and is for illustrative purposes. Actual chemical shifts for this compound may vary. Data sourced from mdpi.comsemanticscholar.orgpsu.edu.

Mass Spectrometry (MS) for Compound Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. researchgate.net High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the molecular formula. scielo.br

For example, in the analysis of related compounds, positive ion mode ESI-MS has been used to detect the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. scielo.brrsc.org The molecular formula of Leachianone G is C₂₀H₂₀O₆, corresponding to a molecular weight of 356.37 g/mol . medchemexpress.com HR-ESI-MS analysis of a related compound with the molecular formula C₂₁H₂₂O₅Na yielded a measured m/z of 377.1373, which was very close to the calculated value of 377.1365, confirming its elemental composition. scielo.br Similar accuracy is expected and achieved in the analysis of Leachianone G.

Furthermore, tandem mass spectrometry (MS/MS) provides structural information through the analysis of fragmentation patterns. rsc.org The fragmentation of prenylated flavonoids often involves characteristic losses of the prenyl group and other fragments, which helps to confirm the structure. researchgate.net

Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is a crucial technique for determining the stereochemistry of chiral molecules like Leachianone G. researchgate.net Since Leachianone G possesses a chiral center at the C-2 position of the flavanone skeleton, it exists as a pair of enantiomers, (+) and (-). vulcanchem.com CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is unique for each enantiomer.

The experimental CD spectrum of a compound can be compared with calculated spectra for the possible stereoisomers to determine the absolute configuration. researchgate.netmdpi.com For instance, the calculated ECD spectrum for a related compound showed a positive Cotton effect at 281 nm and a negative Cotton effect around 320 nm, which matched the experimental data and allowed for the assignment of the absolute configuration. mdpi.com This method is applied to distinguish between the (2S) and (2R) enantiomers of Leachianone G and to analyze the enantiomeric composition of a given sample.

High-Performance Liquid Chromatography (HPLC) in Research Applications

High-Performance Liquid Chromatography (HPLC) is an essential tool for the separation, purification, and quantification of this compound from complex mixtures, such as plant extracts. frontiersin.org The technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. psu.edu

In research, HPLC is used to isolate Leachianone G for further spectroscopic analysis. nih.gov Preparative HPLC can yield pure samples of the compound, which are then subjected to NMR and MS for structural confirmation. nih.gov Analytical HPLC, often coupled with a photodiode array (PDA) detector, allows for the quantification of Leachianone G and the monitoring of its formation in enzymatic reactions. nih.gov The retention time and UV absorption pattern observed in an HPLC chromatogram are characteristic of the compound under specific conditions. nih.gov For instance, in the analysis of cell-free extracts, the formation of a new compound with a specific retention time and UV spectrum identical to an authentic standard confirmed the enzymatic production of a related flavanone. nih.gov

Enzyme Assays for Biosynthetic Pathway Investigations

Enzyme assays are fundamental to understanding the biosynthetic pathway of Leachianone G. psu.edufrontiersin.org These assays measure the activity of specific enzymes involved in its formation. The biosynthesis of Leachianone G involves the hydroxylation of 8-dimethylallylnaringenin, a reaction catalyzed by 8-dimethylallylnaringenin 2'-hydroxylase. researchgate.netoup.comnih.gov

A typical enzyme assay for this pathway involves incubating the substrate (e.g., 8-dimethylallylnaringenin) with a crude or purified enzyme preparation and necessary cofactors, such as Mg²⁺ and dimethylallyl diphosphate (B83284) (DMAPP). nih.govqmul.ac.uk The reaction mixture is then analyzed, often by HPLC, to detect and quantify the formation of the product, Leachianone G. nih.gov

Studies on the enzyme Leachianone G 2"-dimethylallyltransferase (LGDT), which further processes Leachianone G, have determined its kinetic parameters. The apparent Km values for dimethylallyl diphosphate and Leachianone G were found to be 59 µM and 2.3 µM, respectively. nih.gov Such assays are critical for characterizing the enzymes of the biosynthetic pathway, determining their substrate specificity, and understanding the regulation of Leachianone G production in organisms like Sophora flavescens. nih.govqmul.ac.ukexpasy.org

Table 2: Enzymes Involved in the Biosynthesis of and from Leachianone G

EnzymeEC NumberSubstrate(s)ProductCofactor(s)
Naringenin (B18129) 8-dimethylallyltransferase (N8DT)2.5.1.70Naringenin, DMAPP8-dimethylallylnaringeninMg²⁺
8-dimethylallylnaringenin 2'-hydroxylase1.14.13.1038-dimethylallylnaringeninLeachianone G-
Leachianone G 2''-dimethylallyltransferase (LGDT)2.5.1.71Leachianone G, DMAPPSophoraflavanone GMg²⁺

Data sourced from vulcanchem.comnih.govresearchgate.netqmul.ac.uk.

Future Research Directions and Potential Academic Applications

Elucidation of Undiscovered Biosynthetic Steps and Enzymes

The biosynthetic pathway of (+/-)-Leachianone G remains a largely uncharted area of research. While it is hypothesized to form via a hetero-Diels-Alder reaction between a chalcone (B49325) and a stilbene (B7821643) precursor, the specific enzymes catalyzing its formation are unknown. Future research is critical to identify and characterize the key enzymatic players, which likely include novel prenyltransferases and cyclase enzymes.

Key research objectives in this area include:

Genomic and Transcriptomic Analysis: Sequencing the genome and transcriptome of Melicope leachiana to identify candidate genes involved in the biosynthesis of stilbene and chalcone precursors, as well as the enzymes responsible for the subsequent prenylation and cyclization.

Heterologous Expression: Expressing candidate genes in microbial hosts like Saccharomyces cerevisiae or Escherichia coli to functionally characterize the enzymes and confirm their role in the biosynthetic pathway.

In Vitro Enzymatic Assays: Purifying the identified enzymes and conducting in vitro assays to determine their substrate specificity, kinetic parameters, and reaction mechanisms.

Unraveling this biosynthetic pathway would not only provide profound insights into the metabolic capabilities of plants but also pave the way for the biotechnological production of this compound and other complex natural products.

Exploration of Novel Biological Activities

Preliminary studies have indicated that compounds structurally related to this compound exhibit interesting biological properties, including cytotoxicity against cancer cell lines. However, a comprehensive evaluation of the biological activity profile of this compound itself is yet to be performed. Its unique structure suggests the potential for novel mechanisms of action and interactions with biological targets.

Future investigations should encompass a broad range of bioassays to uncover its therapeutic potential.

Table 1: Potential Areas for Biological Activity Screening of this compound

Potential Activity Rationale and Research Approach
Anticancer Based on the cytotoxicity of related compounds, screen against a diverse panel of human cancer cell lines (e.g., NCI-60) to determine potency and selectivity. Investigate mechanisms such as apoptosis induction, cell cycle arrest, and anti-angiogenic effects.
Antimicrobial The prenyl group and polyphenolic nature suggest potential antibacterial and antifungal properties. Test against a panel of pathogenic bacteria and fungi, including drug-resistant strains.
Anti-inflammatory Many flavonoids and stilbenes possess anti-inflammatory properties. Evaluate the ability of this compound to inhibit key inflammatory mediators like COX-1, COX-2, and various cytokines in cell-based assays.
Neuroprotective Investigate its potential to protect neuronal cells from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.
Enzyme Inhibition Screen against a broad range of enzymes, particularly those involved in signal transduction pathways (e.g., kinases, phosphatases) and metabolic processes, to identify specific molecular targets.

Design and Synthesis of More Potent Analogs for Biological Probes

The natural product this compound serves as an excellent starting point for the development of potent and selective biological probes. Chemical synthesis provides the opportunity to create a library of analogs with systematic structural modifications. The total synthesis of this compound has been achieved, providing a framework for creating such derivatives.

Structure-Activity Relationship (SAR) studies will be central to this effort. By modifying specific functional groups, researchers can probe the molecular interactions that govern biological activity.

Key synthetic modifications could include:

Alterations to the prenyl side chain to enhance binding affinity or metabolic stability.

Modification of the substitution patterns on the aromatic rings to improve potency and selectivity.

Stereoselective synthesis of the individual enantiomers, (+) and (-)-Leachianone G, to investigate whether biological activity is stereospecific.

These synthesized analogs could serve as powerful research tools to elucidate the function of specific proteins and pathways.

Integration into Advanced Systems Biology and Metabolomics Studies

Systems biology and metabolomics offer a holistic approach to understanding the cellular impact of a bioactive compound. By treating cells or organisms with this compound, researchers can monitor global changes in the transcriptome, proteome, and metabolome.

This "omics"-based approach can:

Identify Mechanism of Action: Correlating changes in molecular profiles with phenotypic outcomes can help to formulate and test hypotheses about the compound's mechanism of action.

Uncover Off-Target Effects: A global view of cellular changes can reveal unintended interactions, providing a more complete picture of the compound's biological effects.

Discover Biomarkers: Metabolomic and proteomic profiling can identify biomarkers that indicate a response to treatment with this compound, which could be valuable for future therapeutic development.

Integrating this compound into these advanced research platforms will be crucial for translating basic discoveries into a deeper understanding of its role in complex biological systems.

Application as Research Tools for Pathway Inhibition or Activation

Should this compound or one of its synthetic analogs be found to potently and selectively modulate a specific biological target, it could be developed into a valuable chemical probe. Such tools are indispensable for basic research, allowing for the acute inhibition or activation of a single protein within a complex cellular environment.

For example, if an analog is identified as a selective kinase inhibitor, it could be used to:

Dissect the role of that specific kinase in cell signaling pathways.

Validate the kinase as a potential drug target for a particular disease.

Study the downstream consequences of inhibiting the kinase in various cellular models.

The development of this compound-based research tools would equip the scientific community with new capabilities to investigate and understand the intricate workings of the cell.

Q & A

Q. What are the key steps in synthesizing (±)-Leachianone G, and what challenges arise during purification?

(±)-Leachianone G synthesis typically involves cyclization of prenylated flavonoids. Key challenges include:

  • Precursor selection : Ensuring stereochemical control during prenylation .
  • Reaction optimization : Adjusting pH, temperature, and catalysts to minimize racemization .
  • Purification : Using preparative HPLC or column chromatography to separate enantiomers, as their similar polarities complicate isolation .
  • Validation : Confirming enantiomeric purity via chiral chromatography or circular dichroism (CD) spectroscopy .

Q. How should researchers handle (±)-Leachianone G to ensure laboratory safety?

  • Hazard mitigation : Follow GHS guidelines for skin/eye irritation (Category 2/2A) and respiratory toxicity (Category 3). Use PPE (gloves, goggles, respirators) and fume hoods to avoid inhalation of aerosols .
  • Spill management : Avoid dust generation; collect spills with non-sparking tools and dispose in sealed containers .
  • Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation .

Q. What analytical techniques are recommended for characterizing (±)-Leachianone G?

  • Structural elucidation : NMR (¹H, ¹³C, DEPT) for carbon skeleton analysis and HSQC/HMBC for connectivity .
  • Purity assessment : HPLC-UV/DAD (≥98% purity threshold) with C18 columns and acetonitrile/water gradients .
  • Quantification : LC-MS/MS with internal standards (e.g., deuterated analogs) for pharmacokinetic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in (±)-Leachianone G’s reported bioactivity data?

  • Source validation : Cross-check compound identity (CAS 152464-78-3) and purity (≥98%) across studies .
  • Experimental replication : Reproduce assays under standardized conditions (e.g., cell lines, incubation times) to isolate variables .
  • Meta-analysis : Use tools like RevMan to compare IC₅₀ values across studies, accounting for methodological differences (e.g., solvent DMSO vs. ethanol) .

Q. What strategies optimize (±)-Leachianone G’s stability in in vitro assays?

  • Solvent selection : Use DMSO (≤0.1% v/v) to prevent aggregation; avoid aqueous buffers with extreme pH .
  • Light protection : Wrap plates in foil to prevent photodegradation, as leachianones are light-sensitive .
  • Short-term storage : Prepare fresh solutions for each experiment; avoid freeze-thaw cycles .

Q. How can the PICO framework guide hypothesis-driven studies on (±)-Leachianone G?

  • Population (P) : Define model systems (e.g., Staphylococcus aureus for antimicrobial studies).
  • Intervention (I) : Specify enantiomer ratios (e.g., 1:1 (±)-mix vs. isolated enantiomers).
  • Comparison (C) : Use positive controls (e.g., ciprofloxacin for antibacterial assays).
  • Outcome (O) : Quantify outcomes (e.g., MIC values, ROS inhibition %) .

Q. What advanced methodologies validate (±)-Leachianone G’s target engagement in mechanistic studies?

  • SPR/BLI : Measure binding kinetics to enzymes (e.g., HIV-1 protease) .
  • Molecular docking : Use AutoDock Vina to predict binding poses and affinity scores .
  • CRISPR-Cas9 knockouts : Confirm target specificity by comparing WT vs. gene-edited cell responses .

Methodological Resources

Q. How to design dose-response experiments for (±)-Leachianone G’s cytotoxicity profiling?

  • Range selection : Test 0.1–100 µM in logarithmic increments.
  • Controls : Include vehicle (DMSO) and positive controls (e.g., doxorubicin).
  • Endpoints : Use MTT/WST-1 assays at 24/48/72h to capture time-dependent effects .

Q. What statistical approaches address variability in (±)-Leachianone G’s pharmacological data?

  • ANOVA with post-hoc tests : Compare multiple groups (e.g., enantiomers, analogs).
  • Grubbs’ test : Identify outliers in replicate measurements (n ≥ 3).
  • PCA : Reduce dimensionality in multi-parametric datasets (e.g., omics profiles) .

Q. How to align (±)-Leachianone G research with FINER criteria for grant proposals?

  • Feasible : Ensure access to chiral separators or synthetic intermediates.
  • Novel : Explore understudied targets (e.g., fungal isocitrate lyase).
  • Ethical : Adhere to IACUC protocols for in vivo studies.
  • Relevant : Link findings to drug-resistant infections or cancer pathways .

Data Presentation Guidelines

  • Raw data : Deposit in repositories like Zenodo with DOI links .
  • Figures : Use OriginLab or GraphPad Prism for dose-response curves; label axes with units and error bars (SEM/SD) .
  • Supplementary materials : Include HPLC chromatograms, NMR spectra, and docking parameters in separate files .

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